molecular formula C20H26N2O5 B3034791 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran CAS No. 223559-44-2

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Cat. No. B3034791
CAS No.: 223559-44-2
M. Wt: 374.4 g/mol
InChI Key: RRCRRZBDYWNZSF-UHFFFAOYSA-N
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Patent
US07935712B2

Procedure details

A mixture of 24.8 g of 4-methoxyacetanilide, 37.3 mL of acetyl chloride and 250 mL of CH2Cl2 was refluxed until the insoluble solid was dissolved, and then cooled to 0° C. 70.0 g of AlCl3 was gradually added thereto, and then the mixture was heated under reflux for 5 hours. The reaction mixture was poured into 500 mL of water with ice, and stirred for 30 minutes. The resulting precipitate was collected through filtration, washed with water and dried under vacuum to obtain 23.5 g of 5-acetylamino-2-hydroxyacetophenone. 9.96 g of N-Boc-piperidin-4-one, 4.17 mL of pyrrolidine and 75 mL of MeOH were added to 9.66 g of the product, and heated under reflux for 13 hours. The reaction mixture was concentrated, cold MeOH was added to the residue, and the insoluble solid was taken out through filtration and dried under vacuum to obtain 16.3 g of N-{1′-[(tert-butoxy)carbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide. TFA (43 mL) cooled at 0° C. was gradually added to 16.1 g of the product, and stirred at room temperature for 1 hour. The reaction mixture was concentrated, and TFA still remaining therein was removed through codistillation with toluene added thereto, and 50 mL of Et2O was added to the residue. The resulting insoluble solid was taken out through filtration, washed with Et2O/EtOAc (1/2), and dried under vacuum to obtain N-{4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide TFA salt.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
9.66 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CO>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][C:11]2([CH2:12][C:11](=[O:14])[C:10]3[C:16](=[CH:17][CH:18]=[C:19]([NH:15][C:4](=[O:3])[CH3:5])[CH:9]=3)[O:14]2)[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
4.17 mL
Type
reactant
Smiles
N1CCCC1
Name
product
Quantity
9.66 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
cold MeOH was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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